No Public Quantitative Activity Data Available to Establish Potency or Selectivity Differentiation
A comprehensive search of PubChem, major patent databases, and the Guide to Malaria Pharmacology (GtoPdb) reveals no publicly deposited quantitative biological assay data for this specific compound [1][2]. While a related chemotype, 'compound 27' (a 2-(alkylsulfonamido)thiazol-4-yl)acetamide), has reported IC50 values of 32 nM and 18 nM for human CTPS1 and CTPS2 respectively [2], no such data exists for the target benzamide derivative. This absence of primary screening data makes it impossible to draw a direct head-to-head comparison or establish any quantifiable differentiation in potency, selectivity, or intrinsic clearance.
| Evidence Dimension | CTPS1/CTPS2 Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Compound 27 (2-(alkylsulfonamido)thiazol-4-yl)acetamide): hCTPS1 IC50 = 32 nM; hCTPS2 IC50 = 18 nM [2] |
| Quantified Difference | Not calculable |
| Conditions | Human CTPS1/CTPS2 enzyme inhibition assay (Source: GtoPdb/GtoMPdb) |
Why This Matters
For scientific procurement, the lack of any benchmark potency data against the primary target renders this compound uncharacterizable and prevents its prioritization over characterized analogues.
- [1] PubChem. (2026). Compound Summary for CID 131703114: 2-Methoxy-5-{[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]sulfonyl}benzamide. National Center for Biotechnology Information. Retrieved May 9, 2026. View Source
- [2] Guide to Malaria Pharmacology (GtoPdb). (n.d.). compound 27 [PMID: 36449304]. Ligand ID: 12314. Retrieved May 9, 2026. View Source
